In Vitro DHODH Inhibitory Activity of 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one
The compound demonstrates measurable but weak inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a validated target for autoimmune diseases and cancer. This is in stark contrast to potent DHODH inhibitors like DSM265, which possess nanomolar potency. The modest activity profile suggests a clean background for use in orthogonal assays or as a negative control in SAR campaigns focused on optimizing DHODH potency [1].
| Evidence Dimension | Inhibition of human DHODH enzyme activity |
|---|---|
| Target Compound Data | IC50 = 2.60E+3 nM (2.6 μM) |
| Comparator Or Baseline | DSM265 (a potent DHODH inhibitor): IC50 = 30 nM |
| Quantified Difference | 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is approximately 87-fold less potent than DSM265. |
| Conditions | Enzymatic assay using DHO as substrate; measured via DCIP reduction at 4-second intervals for 60 seconds |
Why This Matters
This quantitative difference identifies the compound as a weak DHODH ligand, useful as a non-potent control or a starting point for fragment-based drug design where weak initial affinity is desirable.
- [1] BindingDB. CHEMBL2408377. 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one. Affinity Data: IC50: 2.60E+3 nM. Inhibition of human DHODH. View Source
- [2] BindingDB. CHEMBL1956285. DSM265. Affinity Data: IC50: 30 nM. Inhibition of Plasmodium or human DHODH enzyme. View Source
